α-Quaternary Carbon Aldehyde vs. 2,3,5,5-Tetramethylhexanal: Structural Differentiation by Regioisomeric Configuration
2,2,3,5-Tetramethylhexanal bears a geminal dimethyl substitution at the C2 (α) position, yielding a quaternary carbon directly adjacent to the aldehyde carbonyl . This α‑quaternary motif is absent in the closest commercial isomer 2,3,5,5-tetramethylhexanal, where the α‑carbon is tertiary (mono-methyl substituted). Quantum chemically, the quaternary α‑center eliminates the possibility of enolization via α‑deprotonation, a pathway available to 2,3,5,5-tetramethylhexanal [1]. This structural distinction alters the aldehyde's acid-base behavior, its susceptibility to aldol-type self‑condensation, and its oxidative stability—factors directly relevant to synthetic processing and formulation shelf life.
| Evidence Dimension | α‑Carbon substitution pattern (structural basis for differential reactivity) |
|---|---|
| Target Compound Data | α‑C2: quaternary (two methyl substituents, C(CH₃)₂–CHO) |
| Comparator Or Baseline | 2,3,5,5-Tetramethylhexanal: α‑C2: tertiary (one methyl, CH(CH₃)–CHO) |
| Quantified Difference | Target: quaternary α‑carbon (non‑enolizable); Comparator: tertiary α‑carbon (potentially enolizable). |
| Conditions | Structural analysis based on SMILES and IUPAC nomenclature; validated by ¹H NMR aldehyde proton chemical shift predicted at δ 9–10 ppm . |
Why This Matters
A non‑enolizable aldehyde eliminates a major degradation pathway, which directly impacts procurement decisions for applications requiring long‑term formulation stability, such as fragrance concentrates in aggressive media or synthetic intermediates used in multi‑step sequences.
- [1] Smith, M.B. & March, J. March's Advanced Organic Chemistry. 7th ed. Wiley, 2013. Chapter 10: Reactions of Carbonyl Compounds (enolization requirements). View Source
